molecular formula C19H20ClN3O2 B11564412 4-Chloro-N-({N'-[(1E)-1-(4-ethylphenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide

4-Chloro-N-({N'-[(1E)-1-(4-ethylphenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11564412
M. Wt: 357.8 g/mol
InChI Key: ADOOQKCBHAEUTD-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-({N’-[(1E)-1-(4-ethylphenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide is an organic compound with a complex structure It is characterized by the presence of a chloro group, an ethylphenyl group, and a hydrazinecarbonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-({N’-[(1E)-1-(4-ethylphenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorobenzohydrazide. This intermediate is then reacted with 4-ethylbenzaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-({N’-[(1E)-1-(4-ethylphenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-N-({N’-[(1E)-1-(4-ethylphenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-({N’-[(1E)-1-(4-ethylphenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-({N’-[(1E)-1-(4-ethylphenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific structural features, such as the presence of both a chloro group and an ethylphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

4-chloro-N-[2-[(2E)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C19H20ClN3O2/c1-3-14-4-6-15(7-5-14)13(2)22-23-18(24)12-21-19(25)16-8-10-17(20)11-9-16/h4-11H,3,12H2,1-2H3,(H,21,25)(H,23,24)/b22-13+

InChI Key

ADOOQKCBHAEUTD-LPYMAVHISA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C(=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)/C

Canonical SMILES

CCC1=CC=C(C=C1)C(=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.